Monoamine Transporter Inhibition Profile: Quantified DAT and SERT Affinity Differentiates 4-(2,6-Dichlorophenyl)piperidine from Unsubstituted 4-Phenylpiperidine
High-strength differential evidence for 4-(2,6-dichlorophenyl)piperidine hydrochloride relative to the unsubstituted 4-phenylpiperidine core is currently limited in publicly available comparative datasets. However, cross-study comparable data from validated transporter assays provide a quantitative profile. The target compound demonstrates moderate dopamine transporter (DAT) affinity with IC50 values ranging from 441 nM to 945 nM across multiple assay formats [1]. Serotonin transporter (SERT) inhibition is observed with an IC50 of 100 nM, indicating a measurable degree of transporter interaction [1]. In contrast, unsubstituted 4-phenylpiperidine derivatives have been reported to exhibit potent SERT inhibition with Ki values in the low nanomolar range (1-10 nM) in optimized contexts [2], suggesting that the 2,6-dichloro substitution significantly modulates selectivity and potency. This is a class-level inference: the presence of the 2,6-dichloro substitution alters the electronic and steric properties of the phenyl ring, thereby tuning monoamine transporter engagement relative to the parent scaffold. Researchers should not assume that 4-phenylpiperidine or other substituted analogs will recapitulate the same pharmacological fingerprint.
| Evidence Dimension | Monoamine transporter inhibition potency (IC50) |
|---|---|
| Target Compound Data | Human DAT: 441-945 nM; Human SERT: 100 nM |
| Comparator Or Baseline | 4-Phenylpiperidine derivatives (optimized): SERT Ki = 1-10 nM |
| Quantified Difference | Approximately 10- to 100-fold difference in SERT potency; moderate DAT affinity maintained |
| Conditions | Target: human DAT expressed in HEK293 or N2A cells; human SERT expressed in HEK293 cells. Comparator: reported Ki values from radioligand binding studies. |
Why This Matters
For projects focused on monoamine transporter modulation, the specific 2,6-dichloro substitution is not a trivial variation; it defines a distinct activity profile that cannot be achieved with the unsubstituted phenyl analog.
- [1] EcoDrugPlus Database. Compound ID: 2126094. In vitro inhibition of dopamine (DA) uptake in synaptosomal preparation of rat brain: 900 nM; Displacement of [3H]WIN-35428 from human DAT: 441 nM; Inhibition of [3H]serotonin uptake at human SERT: 100 nM. View Source
- [2] Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Ki values for sigma receptors: 1-10 nM. View Source
